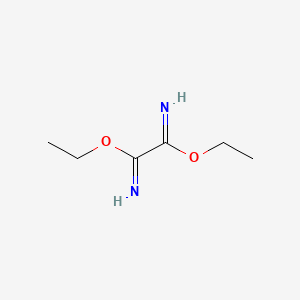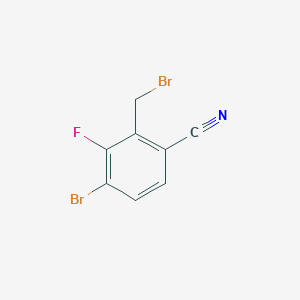
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of benzonitrile, featuring bromine, fluorine, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(bromomethyl)-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is a typical reducing agent.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are used.
Major Products Formed
Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atoms.
Reduction: The primary product is 4-bromo-2-(bromomethyl)-3-fluoroaniline.
Coupling: Biaryl compounds or alkyne-substituted benzonitriles are typical products.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic attack by various reagents. The nitrile group can participate in coordination with metal catalysts, facilitating coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 2-Bromo-4-chlorobenzonitrile
- 4-Bromo-2-methoxybenzaldehyde
Comparison
4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to similar compounds, it offers a higher degree of reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H4Br2FN |
|---|---|
Peso molecular |
292.93 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2H,3H2 |
Clave InChI |
JTZQWJPCCNUXJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)CBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


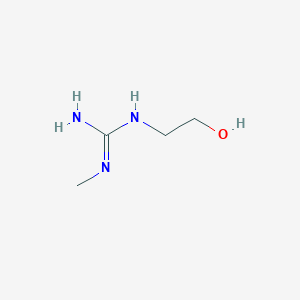
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
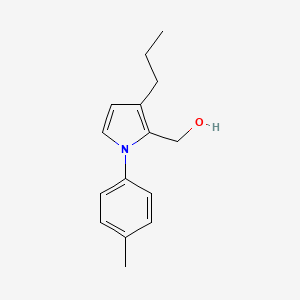
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
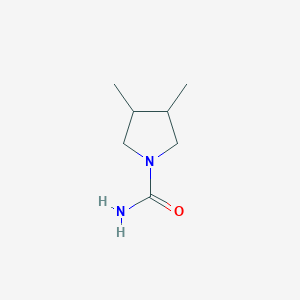
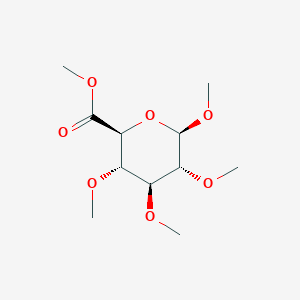
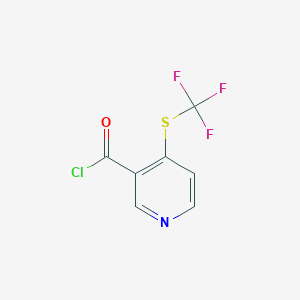

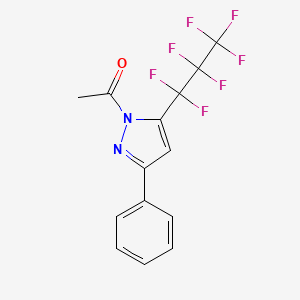
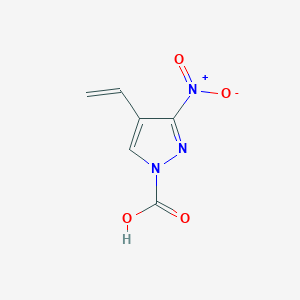
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
